

Spectroscopic Characterization of 2-(2-Isopropyl-5-methylphenoxy)ethanamine: A Technical Guide

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Compound of Interest

Compound Name:	2-(2-Isopropyl-5-methylphenoxy)ethanamine
CAS No.:	26583-34-6
Cat. No.:	B046133

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **2-(2-Isopropyl-5-methylphenoxy)ethanamine**, a derivative of the natural monoterpene thymol. While direct experimental spectra for this specific compound are not readily available in public databases, this guide synthesizes predicted spectroscopic data based on the analysis of structurally related compounds and foundational principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for researchers in drug discovery and chemical synthesis, offering a detailed framework for the structural elucidation and analytical characterization of this and similar molecules.

Introduction

2-(2-Isopropyl-5-methylphenoxy)ethanamine belongs to a class of compounds derived from thymol, a well-known phenolic compound with significant biological activities.[1][2] The incorporation of an ethanamine moiety to the thymol scaffold can modulate its physicochemical properties, such as solubility and basicity, potentially influencing its pharmacokinetic and pharmacodynamic profiles. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and development of such novel chemical entities. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **2-(2-Isopropyl-5-methylphenoxy)ethanamine**.

The molecular structure of **2-(2-Isopropyl-5-methylphenoxy)ethanamine** is presented below:

Caption: Molecular Structure of **2-(2-Isopropyl-5-methylphenoxy)ethanamine**.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for **2-(2-Isopropyl-5-methylphenoxy)ethanamine**, the following sections present predicted spectroscopic data. These predictions are derived from the analysis of closely related thymol derivatives and established spectroscopic principles.[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted chemical shifts for **2-(2-Isopropyl-5-methylphenoxy)ethanamine** in a deuterated solvent like CDCl₃ are summarized in Table 1.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.9 - 7.2	m	3H	Ar-H
~4.1	t	2H	O-CH ₂ -CH ₂ -NH ₂
~3.3	sept	1H	-CH(CH ₃) ₂
~3.1	t	2H	O-CH ₂ -CH ₂ -NH ₂
~2.3	s	3H	Ar-CH ₃
~1.6	br s	2H	-NH ₂
~1.2	d	6H	-CH(CH ₃) ₂

Causality behind Predicted Shifts:

- **Aromatic Protons (δ ~6.9 - 7.2):** The protons on the benzene ring are expected in this region due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex multiplet (m).
- **Oxymethylene Protons (δ ~4.1):** The methylene group attached to the oxygen atom is significantly deshielded by the electronegative oxygen, hence its downfield shift. It is expected to be a triplet (t) due to coupling with the adjacent methylene group.
- **Isopropyl Methine Proton (δ ~3.3):** The single proton of the isopropyl group is split into a septet by the six neighboring methyl protons.
- **Aminomethylene Protons (δ ~3.1):** This methylene group is adjacent to the nitrogen atom, resulting in a downfield shift. It should appear as a triplet (t) from coupling with the oxymethylene protons.
- **Aromatic Methyl Protons (δ ~2.3):** The methyl group attached to the aromatic ring will appear as a singlet (s) in the typical region for such groups.
- **Amine Protons (δ ~1.6):** The chemical shift of amine protons can be variable and the peak is often broad (br s) due to hydrogen bonding and exchange.

- Isopropyl Methyl Protons ($\delta \sim 1.2$): The six equivalent protons of the two methyl groups in the isopropyl moiety will appear as a doublet (d) due to coupling with the methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for **2-(2-Isopropyl-5-methylphenoxy)ethanamine** are presented in Table 2.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~155	Ar-C-O
~136	Ar-C-CH(CH ₃) ₂
~130	Ar-C-CH ₃
~125 - 128	Ar-CH
~112	Ar-CH
~68	O-CH ₂ -CH ₂ -NH ₂
~42	O-CH ₂ -CH ₂ -NH ₂
~27	-CH(CH ₃) ₂
~23	-CH(CH ₃) ₂
~21	Ar-CH ₃

Causality behind Predicted Shifts:

- Aromatic Carbons ($\delta \sim 112 - 155$): The carbon atoms of the benzene ring resonate in this wide range. The carbon attached to the oxygen (C-O) is the most deshielded.
- Oxymethylene Carbon ($\delta \sim 68$): The carbon atom bonded to the electronegative oxygen atom is found in this downfield region.

- Aminomethylene Carbon ($\delta \sim 42$): The carbon atom adjacent to the nitrogen atom is also deshielded, though to a lesser extent than the oxymethylene carbon.
- Isopropyl and Methyl Carbons ($\delta \sim 21 - 27$): These aliphatic carbons appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

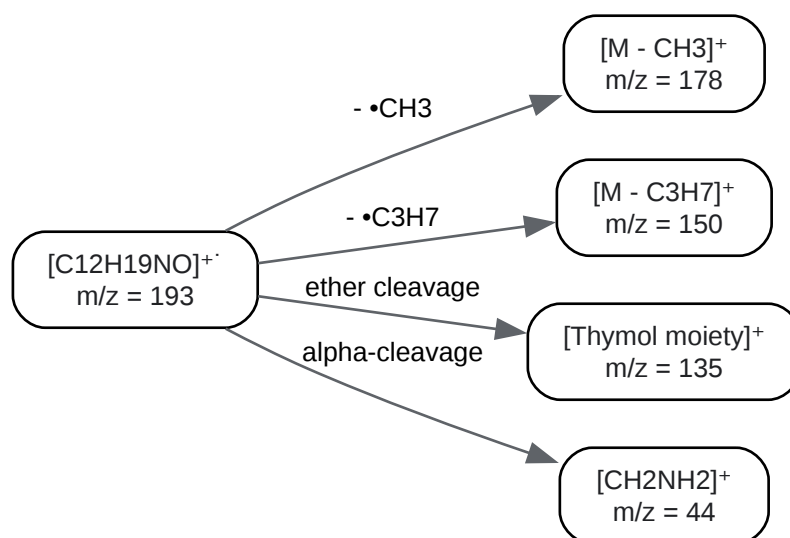
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-(2-Isopropyl-5-methylphenoxy)ethanamine** (Molecular Formula: $C_{12}H_{19}NO$, Molecular Weight: 193.29 g/mol), the expected data from an electron ionization (EI) mass spectrum is shown in Table 3.[\[5\]](#)[\[6\]](#)

Table 3: Predicted Mass Spectrometry Data

m/z	Predicted Fragment
193	$[M]^+$ (Molecular Ion)
178	$[M - CH_3]^+$
150	$[M - C_3H_7]^+$
135	[Thymol moiety] $^+$
44	$[CH_2NH_2]^+$

Fragmentation Pathway:

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, as illustrated in the diagram below.



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Caption: Predicted Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for **2-(2-Isopropyl-5-methylphenoxy)ethanamine** are listed in Table 4.

Table 4: Predicted Infrared Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300 - 3500	N-H stretch	Primary Amine
2850 - 3000	C-H stretch	Aliphatic
1600, 1500	C=C stretch	Aromatic Ring
1240	C-O stretch	Aryl Ether
1100	C-N stretch	Amine

Interpretation of Key Bands:

- N-H Stretch ($3300 - 3500 \text{ cm}^{-1}$): The presence of a primary amine will give rise to two bands in this region.
- C-H Stretch ($2850 - 3000 \text{ cm}^{-1}$): These bands are characteristic of the C-H bonds in the isopropyl, methyl, and ethanamine moieties.
- C=C Stretch ($1600, 1500 \text{ cm}^{-1}$): These absorptions are indicative of the aromatic ring.
- C-O Stretch (1240 cm^{-1}): A strong band in this region is characteristic of the aryl ether linkage.
- C-N Stretch (1100 cm^{-1}): This absorption corresponds to the stretching vibration of the carbon-nitrogen bond in the ethanamine side chain.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-(2-Isopropyl-5-methylphenoxy)ethanamine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically used.
- ^{13}C NMR Acquisition: A proton-decoupled experiment is performed to obtain a spectrum with single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

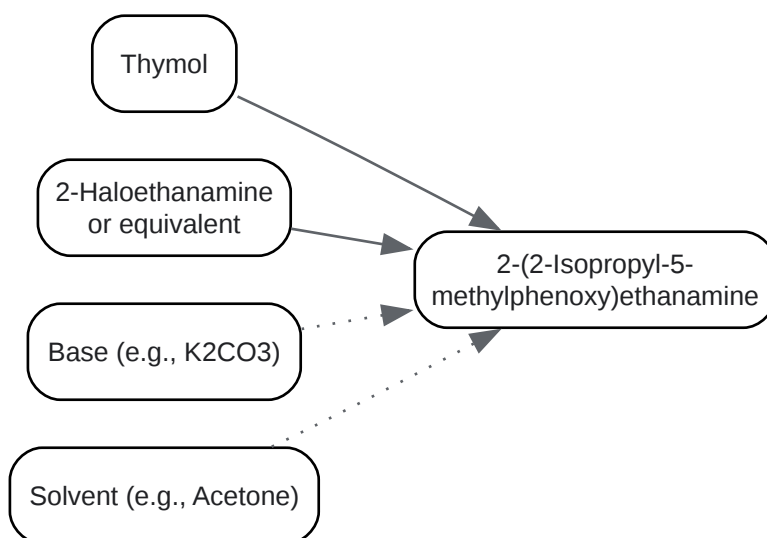
- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
- **Ionization:** Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum.

Infrared Spectroscopy

- **Sample Preparation:** Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce a spectrum of absorbance or transmittance versus wavenumber.

Synthesis and Purity Considerations

2-(2-Isopropyl-5-methylphenoxy)ethanamine is typically synthesized via the Williamson ether synthesis, reacting thymol with a suitable 2-aminoethyl halide or a protected equivalent, followed by deprotection if necessary.



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Caption: General Synthetic Scheme.

Potential impurities that may be observed in the spectra include unreacted thymol, the 2-haloethanamine starting material, and any byproducts from side reactions. Chromatographic purification (e.g., column chromatography or preparative HPLC) is essential to obtain a pure sample for accurate spectroscopic analysis.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of **2-(2-Isopropyl-5-methylphenoxy)ethanamine**. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their interpretations, offer a robust framework for the structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers undertaking the synthesis and analysis of this and related thymol derivatives. As with any predictive data, experimental verification is paramount and this guide should be used as a tool to facilitate, not replace, empirical analysis.

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